1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 7-methyl-6,7-dihydro-5H-indazole.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where 4-methoxybenzyl chloride reacts with 7-methyl-6,7-dihydro-5H-indazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one can be compared with other indazole derivatives, such as:
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-indazole: Similar structure but different substitution pattern, leading to distinct biological activities.
1-[(4-Methoxyphenyl)methyl]-7-methyl-1H-indazole: Lacks the dihydro component, affecting its chemical reactivity and biological properties.
1-[(4-Methoxyphenyl)methyl]-5-methyl-6,7-dihydro-1H-indazole: Different position of the methyl group, influencing its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aromatic and dihydro components, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1355249-08-9 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(19)14-9-17-18(16(11)14)10-12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3 |
InChI Key |
OUDFJALQZXEILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=C1N(N=C2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.